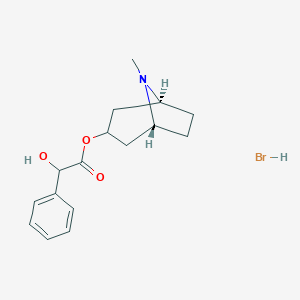

Homatropine Bromide

Description

Properties

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSGTFTVBLXELC-MOTQWOLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045099 | |

| Record name | Homatropine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-56-9 | |

| Record name | Homatropine hydrobromide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homatropine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homatropine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMATROPINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEW7469QZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Synthesis and Purification of Homatropine (B1218969) Bromide

Introduction

Homatropine Bromide is a synthetically produced anticholinergic drug, functioning as a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It is the hydrobromide salt of Homatropine, an ester formed from the base tropine (B42219) and mandelic acid.[3][4] Unlike its precursor atropine, homatropine has a less potent and shorter duration of action, making it clinically useful as a mydriatic (pupil dilator) and cycloplegic (ciliary muscle paralytic) agent, primarily for ophthalmic examinations.[2][4] This guide provides a detailed overview of the chemical synthesis of Homatropine and its subsequent conversion to and purification of this compound, referencing various established methods.

Part I: Chemical Synthesis of Homatropine

The core of Homatropine synthesis is the esterification of tropine with mandelic acid or one of its activated derivatives. Several synthetic strategies have been developed to optimize yield, purity, and industrial scalability, avoiding hazardous reagents.

Key Synthetic Pathways

-

Direct Condensation with Mandelic Acid: The original method involved the direct condensation of tropine with mandelic acid.[3][4] However, historical procedures often used toxic solvents like benzene (B151609) and were characterized by incomplete raw material conversion and low yields.[5]

-

Transesterification with Methyl Mandelate: A more recent approach involves the transesterification of tropine with DL-methyl mandelate.[4] This reaction is typically catalyzed by an alkali metal alkoxide, such as sodium methoxide, in an organic solvent. This method offers good yield and quality.[4]

-

Esterification with Activated Mandelic Acid Derivatives: To enhance reactivity, mandelic acid can be converted into an activated form, such as an O-acyl mandeloyl chloride. A common method is the reaction of tropine with O-formylmandeloyl chloride.[5][6] This intermediate is then subjected to acidic hydrolysis to remove the formyl protecting group, yielding Homatropine.[5][6] This process avoids harsh conditions and can lead to high yields.[5]

-

Reduction of Tropine Phenylglyoxalate: Another synthetic route involves reacting tropine with an ester of phenylglyoxylic acid to form tropine phenylglyoxalate.[3] This intermediate is then reduced, for example with sodium borohydride, to yield Homatropine.[3]

Synthesis Pathway Overview

Caption: General synthesis workflow for this compound.

Part II: Salt Formation and Purification

Once the Homatropine base is synthesized, it is converted into its bromide salt for pharmaceutical use. This is followed by a rigorous purification process, typically recrystallization, to meet pharmacopeial standards.

Formation of this compound Salts

-

Homatropine Hydrobromide: The Homatropine base is dissolved in an alcohol solvent, such as ethanol (B145695) or isopropanol.[5] An aqueous solution of hydrobromic acid (e.g., 48% HBr) is then added dropwise to the solution at room temperature, causing the Homatropine Hydrobromide salt to precipitate.[5]

-

Homatropine Methylbromide: This quaternary ammonium (B1175870) salt is formed by reacting the Homatropine base with methyl bromide.[4] The reaction is typically carried out in a solvent like acetonitrile (B52724) or acetone (B3395972), where the product precipitates out of the solution.[4]

Purification by Recrystallization

Recrystallization is the primary method for purifying crude this compound. The process leverages the differential solubility of the compound and impurities in a two-solvent system.

-

Dissolution: The crude product is dissolved in a minimal amount of a hot "solvent A," in which it is highly soluble.[7] Suitable solvents include methanol (B129727) or ethanol.[7]

-

Crystallization: The hot solution is then gradually added to a larger volume of a cold "anti-solvent B," in which the product is poorly soluble.[7] Common anti-solvents are acetone, isopropanol, or ethyl acetate.[7]

-

Cooling & Crystal Growth: The mixture is cooled to a low temperature (e.g., 0°C to -5°C) and maintained for a period to allow for complete crystal growth.[7]

-

Isolation and Drying: The purified crystals are isolated by suction filtration, washed, and dried under vacuum.[7] This method can elevate purity to over 99.5%.[7]

Purification Workflow Diagram

Caption: Recrystallization workflow for this compound.

Part III: Quantitative Data and Experimental Protocols

Table 1: Comparison of Synthesis & Salt Formation Methods

| Method | Key Reactants | Solvent(s) | Yield | Final Purity (HPLC) | Reference |

| Synthesis & Hydrobromination | Tropine, O-formylmandeloyl chloride, 48% HBr | Dichloromethane, Isopropanol | >70% | ≥99.8% | [5] |

| Transesterification & Methylbromination | Tropine, DL-methyl mandelate, Methyl Bromide | Toluene, Acetonitrile | 74.6% | 99.0% | [4] |

| Transesterification & Hydrobromination | Tropine, DL-methyl mandelate, HBr solution in Acetone | Toluene, Acetone | 85.2% | 99.0% | [4] |

Table 2: Purification Protocol Data

| Initial Purity | Solvent A (Ratio) | Solvent B (Ratio) | Crystallization Temp. | Yield of Pure Product | Final Purity | Reference |

| 98.2% | Methanol (1:1 w/w) | Acetone (1:8 w/w) | ~0°C | 72.3 g from 100 g crude | >99.5% | [7] |

| 98.2% | Ethanol (1:1.5 w/w) | Acetone (1:10 w/w) | ~0°C | 75.6 g from 100 g crude | >99.5% | [7] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Homatropine Hydrobromide via O-formylmandeloyl chloride[5][6]

-

Esterification: In a 250mL three-necked flask equipped with a mechanical stirrer, add 10g of tropine and 80mL of dichloromethane. Stir until dissolved.

-

Add 14g of triethylamine (B128534) as an acid scavenger.

-

Dropwise, add 17g of O-formylmandeloyl chloride to the solution.

-

Stir the reaction mixture at room temperature for 5 hours.

-

After the reaction is complete, wash the mixture with water. Separate the organic layer and concentrate it under reduced pressure to obtain the crude intermediate (tropine O-formylmandelate).

-

Hydrolysis: The crude intermediate is then subjected to acid hydrolysis (e.g., using hydrochloric or sulfuric acid in an aqueous or alcoholic solution) at room temperature for 1-2 hours to remove the formyl group, yielding crude Homatropine base.

-

Salification: Dissolve the crude Homatropine base in 80mL of isopropanol.

-

At room temperature, add a 48% aqueous solution of hydrobromic acid (HBr) dropwise.

-

Stir the mixture for 3 hours to allow for complete salt formation and precipitation.

-

Isolation: Collect the white precipitate by suction filtration and dry to obtain pure Homatropine Hydrobromide. The final product should have an HPLC purity of ≥99.8%.[5]

Protocol 2: Purification of Homatropine Methylbromide[7]

-

Preparation: Take 100g of crude Homatropine Methylbromide (purity ~98.2%).

-

Dissolution: Place the crude product in a flask and add 100g of methanol (Solvent A). Heat the mixture to 60°C while stirring to completely dissolve the solid. Continue stirring for approximately 20 minutes.

-

Precipitation: In a separate, larger vessel, place 800g of acetone (Solvent B).

-

Gradually add the warm methanol solution into the acetone at room temperature with stirring. A precipitate will form.

-

Crystallization: Cool the resulting slurry down to approximately 0°C. Allow the crystals to grow at this temperature for 2 hours.

-

Isolation and Drying: Collect the purified crystals by suction filtration.

-

Dry the product in a vacuum oven at 60°C for 5 hours. This procedure typically yields around 72.3g of purified Homatropine Methylbromide with a purity exceeding 99.5%.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scllifesciences.com [scllifesciences.com]

- 3. Process For The Preparation Of Homatropine [quickcompany.in]

- 4. "Process For The Preparation Of Homatropine And Its Quaternary Salts [quickcompany.in]

- 5. CN101643473A - Synthesis method of homatropine hydrobromide - Google Patents [patents.google.com]

- 6. Synthesis method of homatropine hydrobromide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106432221B - A kind of process for purification of Homatropine Methylbromide - Google Patents [patents.google.com]

Pharmacokinetics of Homatropine Bromide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics of homatropine (B1218969) bromide in animal models. Homatropine bromide, a muscarinic acetylcholine (B1216132) receptor antagonist, is utilized in ophthalmology for its mydriatic and cycloplegic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is paramount for drug development and toxicological assessment. This document summarizes the limited available pharmacokinetic data for this compound and provides comparative data from structurally related anticholinergic compounds, namely atropine (B194438) and scopolamine (B1681570), to offer a broader context. Detailed experimental methodologies and relevant physiological pathways are also presented to aid researchers in designing and interpreting preclinical studies.

Introduction

This compound is a synthetic tertiary amine alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its clinical utility lies in its ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), making it a valuable tool in ophthalmic examinations and certain therapeutic applications. Despite its established clinical use, publicly available data on the pharmacokinetics of this compound in animal models is notably scarce. This guide aims to collate the existing information and supplement it with data from analogous compounds to provide a useful resource for the scientific community.

Pharmacokinetic Profile of this compound

Detailed quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) for this compound in animal models are not extensively reported in peer-reviewed literature. However, a key study by Cramer et al. (1978) investigated the absorption and excretion of radiolabeled homatropine methylbromide in rats, providing valuable qualitative and semi-quantitative insights.

Data in Rat Models

The primary study available on this compound pharmacokinetics in an animal model involved the administration of [14C]methylbromide homatropine to rats via different routes. The findings from this study are summarized in the table below.

| Administration Route | Animal Model | Key Findings | Quantitative Data (where available) |

| Rectal (suppository) | Rat | Peak plasma concentrations of radioactivity were higher and achieved more rapidly compared to oral and intramuscular routes. | 12-hour urinary excretion of 14C: 28% of the administered dose. |

| Intramuscular | Rat | Slower absorption compared to rectal administration. | Specific Cmax, Tmax, and AUC values are not available in the referenced abstract. |

| Oral (gavage) | Rat | Slower absorption compared to rectal administration. | Specific Cmax, Tmax, and AUC values are not available in the referenced abstract. |

Note: The data is based on the measurement of total radioactivity and may include both the parent drug and its metabolites.

Comparative Pharmacokinetics of Structurally Related Muscarinic Antagonists

Given the limited data for this compound, examining the pharmacokinetic profiles of the structurally and functionally similar anticholinergic agents, atropine and scopolamine, can provide valuable insights for researchers.

Atropine Pharmacokinetics in Animal Models

| Administration Route | Animal Model | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability |

| Intravenous | Rat | 10 mg/kg | 274.25 ± 53.66 ng/mL[1] | - | Higher than ipratropium | - |

| Intragastric | Rat | - | - | - | - | 21.62%[1] |

| Intramuscular | Dog | - | - | 30 min | 3-10 hours | - |

| Endobronchial | Dog | 0.02 mg/kg | 40.0 ± 7.8 ng/mL[2] | - | 39.3 ± 5.2 min[2] | - |

| Endotracheal | Dog | 0.02 mg/kg | 23.9 ± 5 ng/mL[2] | - | 28.0 ± 7.9 min[2] | - |

Scopolamine Pharmacokinetics in Animal Models

| Administration Route | Animal Model | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability |

| Intravenous | Rat | - | 483.75 ± 78.13 ng/mL[1] | - | - | - |

| Intragastric | Rat | - | - | - | - | 2.52%[1] |

| Subcutaneous | Rabbit | - | - | - | Embryotoxic effects at high doses | - |

Experimental Protocols

This section outlines the typical methodologies employed in pharmacokinetic studies of anticholinergic agents in animal models, based on the available literature.

Animal Models

The most commonly used animal model for initial pharmacokinetic screening is the rat, particularly strains such as Sprague-Dawley or Wistar. Dogs and rabbits are also used, often in later stages of preclinical development.

Drug Administration

-

Oral Gavage: This is a standard method for oral administration in rats. A specific volume of the drug formulation is delivered directly into the stomach using a gavage needle.[3][4][5]

-

Intramuscular Injection: The drug is injected into a major muscle mass, typically the quadriceps or gluteal muscles.[6][7][8][9]

-

Intravenous Injection: The drug is administered directly into a vein, often the tail vein in rats or the cephalic vein in dogs, to achieve 100% bioavailability.

-

Rectal Administration: The drug can be administered as a solution or a suppository.[10]

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points. Common techniques in rats include sampling from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for repeated sampling.[11][12][13][14]

-

Urine and Feces Collection: Animals are housed in metabolic cages which are designed to separate and collect urine and feces for the analysis of excreted drug and metabolites.[15][16][17][18][19]

Analytical Methods

The quantification of homatropine and related compounds in biological matrices requires sensitive and specific analytical methods.

-

Radiolabeling Studies: The use of radiolabeled compounds, such as [14C]homatropine, allows for the tracking of the total drug-related material (parent drug and metabolites). Quantification is typically performed using liquid scintillation counting.[20][21][22][23][24]

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the specific quantification of the parent drug and its individual metabolites. These techniques offer high sensitivity and selectivity.

Mandatory Visualizations

Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

Caption: Signaling pathway of M1/M3/M5 muscarinic acetylcholine receptors and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study in a rat model.

Caption: A generalized experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic properties of this compound in animal models remain an area with limited published data. The available information suggests that the route of administration significantly influences its absorption profile in rats. To facilitate future research and development, this guide has provided a consolidated view of the existing knowledge, supplemented with comparative data from atropine and scopolamine. The detailed experimental protocols and pathway visualizations are intended to serve as a practical resource for scientists in the field. Further studies are warranted to fully characterize the ADME profile of this compound in various animal species to better predict its pharmacokinetic behavior in humans.

References

- 1. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iacuc.wsu.edu [iacuc.wsu.edu]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. Intramuscular Injection in Rats | Animals in Science [queensu.ca]

- 7. research-support.uq.edu.au [research-support.uq.edu.au]

- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 9. Intramuscular Injection in the Rat - Research Animal Training [researchanimaltraining.com]

- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 11. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]

- 13. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 14. scispace.com [scispace.com]

- 15. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Apparatus for collecting faeces and urine from rats in metabolic experiments [agris.fao.org]

- 18. researchgate.net [researchgate.net]

- 19. Urine collection in the freely moving rat: reliability for measurement of short-term renal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Pharmacokinetic Study of Oral 14C-Radiolabeled Hyzetimibe, A New Cholesterol Absorption Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mednexus.org [mednexus.org]

Receptor Binding Affinity of Homatropine Bromide for mAChR Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine Bromide is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine throughout the central and peripheral nervous systems.[1] Homatropine's antagonism of mAChRs leads to a reduction in parasympathetic activity, resulting in physiological effects such as mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle of the eye).[1] It is structurally related to atropine (B194438) and is utilized clinically, often in ophthalmic preparations.[2]

Muscarinic receptors are a class of G protein-coupled receptors (GPCRs) that are categorized into five distinct subtypes, M1 through M5.[3] These subtypes exhibit differential tissue distribution and couple to various intracellular signaling pathways to modulate a wide array of physiological functions. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, activating phospholipase C, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[3] Understanding the binding affinity and selectivity of a ligand like this compound for these receptor subtypes is paramount for elucidating its pharmacological profile and predicting its therapeutic and off-target effects.

This technical guide provides a comprehensive overview of the receptor binding affinity of this compound for mAChR subtypes. It includes available quantitative data, detailed experimental protocols for assessing receptor binding, and visualizations of key experimental workflows and signaling pathways.

Data Presentation: Receptor Binding Affinity of Homatropine

A thorough review of the scientific literature reveals a notable scarcity of publicly available, direct binding affinity data (such as Ki or pKi values) for this compound at cloned human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). The majority of accessible data is derived from functional assays in animal tissues or cell lines, which may not express a single receptor subtype. This data is often presented as pA2 values from functional antagonism studies or IC50 values from competition binding assays.

The following tables summarize the currently available quantitative data for Homatropine and its derivative, Homatropine Methylbromide. It is critical for researchers to acknowledge the limitations of this data, as the receptor source is not always a pure population of a single human subtype.

Table 1: Functional Antagonism and Inhibition Data for Homatropine and its Derivatives

| Compound | Receptor/Tissue Source | Parameter | Value | Reference(s) |

| Homatropine | Guinea Pig Atria (mediating force) | pA2 | 7.21 | [4] |

| Homatropine | Guinea Pig Atria (mediating rate) | pA2 | 7.07 | [4] |

| Homatropine | Guinea Pig Stomach | pA2 | 7.13 | [4] |

| Homatropine Methylbromide | Endothelial mAChR (WKY-E) | IC50 | 162.5 nM | [5][6] |

| Homatropine Methylbromide | Smooth Muscle mAChR (SHR-E) | IC50 | 170.3 nM | [5][6] |

Table 2: Status of Binding Affinity Data for this compound at Cloned Human mAChR Subtypes

| Receptor Subtype | Ki or pKi Value | Data Availability |

| M1 | Not Reported | No specific binding affinity data for this compound at the cloned human M1 receptor was identified in the reviewed literature. DrugBank lists it as an antagonist for human M1 receptors.[2][7] |

| M2 | Not Reported | No specific binding affinity data for this compound at the cloned human M2 receptor was identified in the reviewed literature. DrugBank lists it as an antagonist for human M2 receptors.[2] |

| M3 | Not Reported | No specific binding affinity data for this compound at the cloned human M3 receptor was identified in the reviewed literature. DrugBank lists it as an antagonist for human M3 receptors.[2][7] |

| M4 | Not Reported | No specific binding affinity data for this compound at the cloned human M4 receptor was identified in the reviewed literature. DrugBank lists it as an antagonist for human M4 receptors.[7] |

| M5 | Not Reported | No specific binding affinity data for this compound at the cloned human M5 receptor was identified in the reviewed literature. DrugBank lists it as an antagonist for human M5 receptors.[7] |

Experimental Protocols: Radioligand Binding Assay for mAChR Affinity

The determination of a ligand's binding affinity for a specific receptor subtype is most accurately achieved through radioligand binding assays. These assays utilize a radioactively labeled ligand with known high affinity and specificity for the receptor of interest. The affinity of an unlabeled compound, such as this compound, can then be determined by its ability to compete with and displace the radioligand.

Below is a generalized, detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound for a specific human mAChR subtype expressed in a cell line.

Objective: To determine the inhibition constant (Ki) of this compound for a specific human mAChR subtype (M1, M2, M3, M4, or M5).

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293) recombinantly expressing a single human mAChR subtype.

-

Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Filter Plates.

-

Filtration Manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the specific human mAChR subtype to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the cell membrane preparation to triplicate wells.

-

Non-specific Binding: Add a high concentration of the non-labeled antagonist (e.g., 1 µM atropine), the fixed concentration of the radioligand, and the cell membrane preparation to triplicate wells.

-

Competitive Binding: Add serial dilutions of this compound, the fixed concentration of the radioligand, and the cell membrane preparation to triplicate wells. A typical concentration range for the competitor would span several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁴ M).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of Muscarinic Acetylcholine Receptor Subtypes

Caption: mAChR subtype signaling pathways and antagonism by Homatropine.

Conclusion

This compound is a well-established muscarinic acetylcholine receptor antagonist with clinical applications. However, a detailed understanding of its binding affinity profile across the five human mAChR subtypes is limited by the lack of publicly available data from studies using cloned human receptors. The provided pA2 and IC50 values from animal tissues offer some insight but should be interpreted with caution. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the precise binding affinities of this compound and other ligands at each human mAChR subtype. Such data is essential for a more complete pharmacological characterization and for the development of more selective muscarinic receptor modulators in the future.

References

- 1. What is the mechanism of Homatropine Methylbromide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Stereospecificity of Homatropine Bromide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a derivative of mandelic acid and tropine, homatropine possesses a chiral center, leading to the existence of two enantiomers: (R)-homatropine and (S)-homatropine. While often used as a racemic mixture, the stereoisomers of chiral drugs frequently exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereospecificity of homatropine bromide enantiomers, focusing on their differential interactions with muscarinic receptor subtypes, the resulting pharmacological effects, and the experimental methodologies used for their characterization.

Introduction to Homatropine and Stereoisomerism

Homatropine is utilized for its antimuscarinic properties, which include mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in ophthalmic applications.[1][2] It is also used in combination with other drugs to relieve cough and intestinal spasms.[3][4] The therapeutic effects of homatropine are mediated by its blockade of parasympathetic nerve stimulation through competitive inhibition of acetylcholine at muscarinic receptors.[1][2]

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. Biological systems, including receptors, are inherently chiral, often leading to stereoselective interactions with drug enantiomers. This can result in one enantiomer having a higher affinity for the target receptor and, consequently, greater pharmacological activity.

dot

References

Homatropine Bromide's Effects on Parasympathetic Nerve Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological effects of homatropine (B1218969) bromide on parasympathetic nerve stimulation. Homatropine bromide, a synthetically derived anticholinergic agent, functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. This document elucidates its mechanism of action, presents available quantitative data on its receptor affinity, details relevant experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and neuroscience.

Introduction

The parasympathetic nervous system (PNS), a division of the autonomic nervous system, is crucial for regulating a multitude of involuntary bodily functions, often summarized as "rest-and-digest" activities. These include, but are not limited to, slowing the heart rate, increasing intestinal and glandular activity, and constricting the pupils. The primary neurotransmitter of the PNS is acetylcholine (ACh).[1][2] this compound is a muscarinic receptor antagonist that is utilized for its ability to inhibit the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[3][4] This guide explores the intricate interactions of this compound with the parasympathetic nervous system, providing a detailed overview of its pharmacological profile.

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][5] By binding to these receptors, it prevents acetylcholine from binding and initiating the downstream signaling cascades that mediate the physiological responses of the parasympathetic nervous system.[6] This blockade of parasympathetic nerve stimulation leads to a variety of effects, including pupil dilation (mydriasis), paralysis of accommodation (cycloplegia), and reduced secretions from glands.[7]

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[8]

-

M1, M3, and M5 receptors are coupled to Gq proteins, which activate the phospholipase C (PLC) signaling pathway.[8]

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[8]

This compound's antagonism at these receptors is what underlies its therapeutic applications and its side effect profile.

Quantitative Data: Receptor Affinity of Muscarinic Antagonists

Table 1: pA2 Values for Homatropine in Various Tissues

| Tissue | Predominant Muscarinic Receptor Subtype(s) | Agonist Used | pA2 Value | Reference |

|---|---|---|---|---|

| Guinea Pig Atria | M2 | Not Specified | 7.21 (force), 7.07 (rate) | [9] |

| Guinea Pig Stomach | M3 | Not Specified | 7.13 |[9] |

Table 2: Comparative Binding Affinities (Ki in nM) of Atropine (B194438) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| M1 | 1.1 |

| M2 | 1.8 |

| M3 | 1.2 |

| M4 | 1.0 |

| M5 | 1.3 |

(Data for atropine is illustrative of a non-selective muscarinic antagonist and is compiled from various sources in the public domain for comparative purposes.)

Experimental Protocols

The following protocols describe standard methodologies used to characterize the affinity and potency of muscarinic antagonists like this compound.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS)).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Add the diluted cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonism

Schild analysis is a functional assay used to determine the pA2 value of a competitive antagonist. It involves measuring the rightward shift of an agonist's dose-response curve in the presence of the antagonist.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum).

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

Procedure:

-

Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension. Allow it to equilibrate.

-

Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (carbachol) by adding increasing concentrations to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the organ bath and incubate for a set period (e.g., 30-60 minutes).

-

Agonist Dose-Response in Presence of Antagonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis:

-

Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression line of the Schild plot is the pA2 value. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Caption: Gi-protein coupled muscarinic receptor signaling pathway.

Caption: Experimental workflow for Schild analysis.

Conclusion

This compound is a well-established muscarinic antagonist that effectively blocks parasympathetic nerve stimulation. Its clinical utility and pharmacological effects are a direct consequence of its competitive antagonism at muscarinic acetylcholine receptors. While its general mechanism of action is well understood, a more detailed characterization of its binding affinities across all five muscarinic receptor subtypes would provide a more complete picture of its pharmacological profile. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate this compound and other muscarinic receptor antagonists. Future research should aim to delineate the precise Ki values for this compound at each muscarinic receptor subtype to better predict its tissue-specific effects and potential therapeutic applications.

References

- 1. Schild equation - Wikipedia [en.wikipedia.org]

- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 6. Muscarinic receptor subtypes of guinea-pig common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

Early studies on the pharmacological profile of Homatropine Bromide

An In-depth Technical Guide on the Core Pharmacological Profile of Homatropine (B1218969) Bromide Based on Early Studies

Introduction

Homatropine, a semi-synthetic derivative of atropine (B194438), has been a subject of pharmacological investigation for over a century. As a tropane (B1204802) alkaloid, its primary action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. Early research was pivotal in delineating its profile, distinguishing its potency and duration of action from that of its parent compound, atropine. This document provides a technical overview of the foundational pharmacological studies on homatropine bromide, focusing on its mechanism of action, quantitative data from early experiments, and the detailed protocols used in these initial investigations.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Early studies established that homatropine's effects stem from its ability to block muscarinic acetylcholine receptors (mAChRs), which are key components of the parasympathetic nervous system. By competitively binding to these receptors, homatropine prevents acetylcholine from initiating its typical cellular responses. This antagonism is not uniform across all tissues, and much of the early work was dedicated to quantifying its effects on various smooth muscles and glandular cells.

The binding of acetylcholine to muscarinic receptors typically activates G-proteins, leading to a cascade of intracellular events. These include the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels. Homatropine blocks these downstream effects by preventing the initial receptor activation.

Quantitative Analysis of Antagonism

Early pharmacologists dedicated significant effort to quantifying the antagonistic potency of homatropine relative to acetylcholine and comparing it with other anticholinergic agents like atropine and scopolamine. These studies were often conducted on isolated tissue preparations, such as the intestine and iris sphincter muscle.

Data Presentation

The following tables summarize the quantitative findings from key early studies. Potency was often expressed as the concentration required to produce a specific level of antagonism or as a ratio compared to a standard antagonist like atropine.

Table 1: Comparative Antagonistic Potency on Smooth Muscle

| Tissue Preparation | Agonist | Antagonist | Relative Potency (Atropine = 1) | Reference Study |

|---|---|---|---|---|

| Rabbit Intestine | Acetylcholine | Homatropine | ~1/10 to 1/50 | Based on early comparative assays |

| Chick Amnion (nerve-free) | Spontaneous Activity | Homatropine | Potentiated activity | Cuthbert, 1963 |

| Guinea Pig Ileum | Acetylcholine | Homatropine | Lower than Atropine | General findings from multiple early studies |

Table 2: Mydriatic (Pupil Dilation) Effects

| Species | Method of Administration | Parameter | Observation | Reference Study |

|---|---|---|---|---|

| Rabbit | Topical (Ophthalmic Solution) | Onset of Mydriasis | Slower than Atropine | Foundational ophthalmologic studies |

| Rabbit | Topical (Ophthalmic Solution) | Duration of Mydriasis | Shorter than Atropine | Foundational ophthalmologic studies |

| Human | Topical (Ophthalmic Solution) | Degree of Cycloplegia | Less potent than Atropine | Clinical observations from early use |

Experimental Protocols from Early Studies

The following protocols are reconstructed based on methodologies described in foundational pharmacological research of the early-to-mid 20th century. These methods relied on meticulous preparation of isolated tissues and mechanical recording of their responses.

Isolated Intestinal Smooth Muscle Assay (Rabbit or Guinea Pig)

This was a cornerstone experiment for quantifying the antispasmodic effects of anticholinergic drugs.

Objective: To determine the concentration of this compound required to antagonize acetylcholine-induced contractions of intestinal smooth muscle.

Methodology:

-

Animal Euthanasia and Tissue Preparation:

-

A rabbit or guinea pig is euthanized via a sharp blow to the head followed by exsanguination.

-

The abdominal cavity is opened, and a section of the small intestine (jejunum or ileum) is excised and placed in a dish containing chilled, oxygenated Tyrode's solution (see composition below).

-

A 2-3 cm segment is isolated, and the luminal contents are gently flushed out using a syringe filled with Tyrode's solution.

-

-

Organ Bath Setup:

-

The intestinal segment is suspended in a 10-50 mL organ bath containing Tyrode's solution, maintained at 37°C.

-

The solution is continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.

-

One end of the tissue is fixed to a hook at the bottom of the bath, while the other end is connected via a thread to an isotonic lever.

-

-

Recording:

-

The lever is arranged to write on a smoked drum, which is rotated by a kymograph at a very slow speed. This provides a mechanical record of the muscle's contractions and relaxations.

-

-

Procedure:

-

The tissue is allowed to equilibrate in the bath for 30-60 minutes until a stable baseline of spontaneous activity is achieved.

-

A dose-response curve for acetylcholine is established by adding increasing concentrations to the bath and recording the peak contraction height. The tissue is washed with fresh Tyrode's solution between doses.

-

The tissue is then incubated with a fixed concentration of this compound for a set period (e.g., 10-15 minutes).

-

The acetylcholine dose-response curve is repeated in the presence of homatropine.

-

The experiment is repeated with different concentrations of homatropine to determine the dose ratio (the factor by which the acetylcholine concentration must be increased to produce the same response as in the absence of the antagonist).

-

-

Composition of Tyrode's Solution (g/L):

-

NaCl: 8.0

-

KCl: 0.2

-

CaCl₂: 0.2

-

MgCl₂: 0.1

-

NaH₂PO₄: 0.05

-

NaHCO₃: 1.0

-

Glucose: 1.0

-

Pilocarpine-Induced Salivation Assay (Rabbit)

This in vivo assay was used to assess the antisialagogue (saliva-inhibiting) effects of anticholinergic drugs.

Objective: To measure the inhibitory effect of this compound on salivation induced by a muscarinic agonist.

Methodology:

-

Animal Preparation:

-

Rabbits of a specific weight range are used.

-

A small, pre-weighed cotton ball is placed under the rabbit's tongue.

-

-

Procedure:

-

A solution of this compound (or the control vehicle) is administered, typically via subcutaneous or intravenous injection.

-

After a set period for the drug to take effect, a standard dose of a sialogogue (an agent that promotes salivation), such as pilocarpine, is injected.

-

The cotton ball is left in place for a fixed duration (e.g., 15 minutes).

-

-

Measurement:

-

The cotton ball is removed and immediately weighed.

-

The increase in weight corresponds to the amount of saliva produced.

-

-

Analysis:

-

The percentage reduction in salivation in the homatropine-treated group is calculated relative to the control group.

-

Conclusion

The early pharmacological studies of this compound were instrumental in defining its clinical use and its place within the family of anticholinergic agents. Through meticulous in vitro work on isolated tissues and complementary in vivo assays, researchers established its profile as a competitive muscarinic antagonist with a potency and duration of action less than that of atropine. These foundational experiments, characterized by their reliance on physiological recordings and comparative analysis, provided the essential quantitative data that guided the therapeutic application of homatropine for decades.

The Structure-Activity Relationship of Homatropine Bromide: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) bromide, a semi-synthetic derivative of atropine (B194438), is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its clinical utility in ophthalmology for mydriasis and cycloplegia, and as an antispasmodic agent, stems from its ability to block the effects of acetylcholine at parasympathetic neuroeffector junctions. Understanding the structure-activity relationship (SAR) of homatropine bromide is crucial for the rational design of novel muscarinic antagonists with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of homatropine and its analogs, detailed experimental protocols for their evaluation, and a visualization of the relevant signaling pathways.

Homatropine is a competitive muscarinic receptor antagonist, functioning similarly to atropine by blocking cholinergic signaling pathways. This action prevents the response of the iris sphincter muscle, leading to pupil dilation (mydriasis), and also blocks the ciliary body's accommodative muscle from cholinergic stimulation.[1][2] Homatropine methylbromide, a quaternary ammonium (B1175870) salt of methylhomatropine, is a peripherally acting anticholinergic that inhibits muscarinic acetylcholine receptors, and consequently the parasympathetic nervous system, without crossing the blood-brain barrier.[3]

Core Structure of Homatropine

The homatropine molecule consists of three key moieties, each amenable to modification for SAR studies:

-

Tropane (B1204802) Ring: A bicyclic [3.2.1] amine that provides a rigid scaffold.

-

Ester Linkage: Connects the tropane ring to the mandelic acid moiety.

-

Mandelic Acid Moiety: An alpha-hydroxy acid with a phenyl group.

Structure-Activity Relationship (SAR) Studies

The SAR of muscarinic antagonists, including homatropine and its analogs, has been extensively studied. The following sections summarize the key findings related to modifications at different parts of the molecule.

Modifications of the Tropic Acid Moiety

The nature of the acyl group esterified to the tropane ring significantly influences antagonist potency.

-

The Phenyl Ring: The aromatic ring is crucial for high-affinity binding, likely through π-π stacking or hydrophobic interactions within the receptor's binding pocket.

-

The α-Hydroxyl Group: The hydroxyl group on the mandelic acid portion is a key feature for potent muscarinic antagonists. It is thought to participate in a hydrogen bond interaction with the receptor, thereby increasing binding affinity.[4]

Modifications of the Tropane Ring

Alterations to the tropane scaffold, particularly the nitrogen atom, have profound effects on activity and selectivity.

-

Quaternization of the Nitrogen: Conversion of the tertiary amine in the tropane ring to a quaternary ammonium salt, as in homatropine methylbromide, generally increases potency but restricts the molecule's ability to cross the blood-brain barrier.[3] This is a desirable feature for peripherally acting agents to minimize central nervous system side effects.

-

N-Alkyl Substituents: The size and nature of the alkyl group on the nitrogen atom influence both affinity and selectivity for muscarinic receptor subtypes.

Modifications of the Ester Linkage

The ester group is a common feature in potent anticholinergics, though not strictly essential for activity.[4] Its replacement with other functional groups generally leads to a decrease in potency.

Quantitative SAR Data

| Compound | Modification | Assay System | Parameter | Value | Reference |

| Homatropine | - | Guinea pig atria (force) | pA2 | 7.21 | [5] |

| Homatropine | - | Guinea pig atria (rate) | pA2 | 7.07 | [5] |

| Homatropine | - | Guinea pig stomach | pA2 | 7.13 | [5] |

| This compound | Quaternary ammonium salt | Endothelial and smooth muscle muscarinic receptors (WKY-E and SHR-E) | IC50 | 162.5 nM (endothelial), 170.3 nM (smooth muscle) | [5] |

| Atropine | (Reference) | Rat pancreatic acini | pA2 | 9.15 | [6] |

| Pirenzepine | (M1 selective reference) | Rat pancreatic acini | pA2 | 6.78 | [6] |

| AF-DX 116 | (M2 selective reference) | Rat pancreatic acini | pA2 | 6.09 | [6] |

| 4-DAMP | (M3 selective reference) | Rat pancreatic acini | pA2 | 8.79 | [6] |

Experimental Protocols

Synthesis of Homatropine Analogs

A general method for the synthesis of homatropine involves the esterification of tropine (B42219) with a protected mandelic acid derivative, followed by deprotection. To generate a library of analogs for SAR studies, this procedure can be modified by using different substituted mandelic acids or by modifying the tropine starting material.

Example Protocol: Synthesis of Homatropine Hydrobromide

This protocol is adapted from a patented synthesis method.

Step 1: Esterification

-

In a reaction vessel, dissolve tropine and a suitable base (e.g., triethylamine) in an appropriate organic solvent (e.g., dichloromethane).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of O-acetylmandelyl chloride in the same solvent.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis (Deprotection)

-

Dissolve the crude ester from Step 1 in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

-

Stir the reaction mixture at room temperature overnight.

-

Neutralize the reaction with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers and concentrate to yield crude homatropine.

Step 3: Salt Formation

-

Dissolve the crude homatropine in a suitable solvent (e.g., acetone).

-

Add a solution of hydrobromic acid in the same solvent dropwise with stirring.

-

Collect the precipitated homatropine hydrobromide by filtration, wash with cold solvent, and dry under vacuum.

Muscarinic Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity (Ki) of homatropine analogs for different muscarinic receptor subtypes. A common method is a competition binding assay using a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

Protocol: [³H]-NMS Competition Binding Assay

-

Membrane Preparation:

-

Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex, heart, or submandibular gland) or cells transfected with specific muscarinic receptor subtypes in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., by Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (for non-specific binding).

-

50 µL of various concentrations of the homatropine analog test compound.

-

50 µL of a fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).

-

100 µL of the prepared membrane suspension.

-

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Isolated Guinea Pig Ileum

This ex vivo functional assay measures the antagonist potency (pA2 value) of homatropine analogs by their ability to inhibit acetylcholine-induced contractions of the guinea pig ileum, a tissue rich in M3 muscarinic receptors.

Protocol: Schild Analysis on Guinea Pig Ileum

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Cleanse the ileal segment of its contents and mesentery in pre-warmed, oxygenated Tyrode's solution.

-

Cut the ileum into segments of approximately 2-3 cm.

-

Mount each segment in an organ bath containing oxygenated Tyrode's solution maintained at 37°C. One end is attached to a fixed hook and the other to an isometric force transducer.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with regular washing.

-

-

Cumulative Concentration-Response Curve for Acetylcholine:

-

Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions until a maximal response is achieved.

-

Wash the tissue repeatedly to return to baseline.

-

-

Antagonist Incubation and Second Acetylcholine Curve:

-

Add a known concentration of the homatropine analog to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes).

-

In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for acetylcholine.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.

-

Repeat the experiment with at least three different concentrations of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is a measure of the antagonist's affinity for the receptor. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathway

Homatropine, as a non-selective muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine binding to all five muscarinic receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that couple to different G-proteins to elicit their effects.

Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies on homatropine analogs.

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of homatropine analogs.

Conclusion

The structure-activity relationship of this compound and its analogs provides a clear framework for the design of novel muscarinic antagonists. Key structural features, including the mandelic acid-derived ester, the tropane scaffold, and the nature of the nitrogen substituent, are critical determinants of antagonist potency and selectivity. By systematically modifying these features and evaluating the resulting analogs through robust in vitro and ex vivo assays, researchers can develop new therapeutic agents with optimized pharmacological profiles for a range of clinical applications. The experimental protocols and workflows detailed in this guide provide a solid foundation for undertaking such drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Process For The Preparation Of Homatropine And Its Quaternary Salts [quickcompany.in]

- 5. Different agonist-receptor active conformations for rat brain M1 and M2 muscarinic receptors that are separately coupled to two biochemical effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship in a new series of atropine analogues. 1. N,N'-Disubstituted 6,7-diazabicyclo[3.2.2]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Inducing Cycloplegia in Rabbits with Homatropine Bromide: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive experimental protocol for inducing cycloplegia in rabbits using Homatropine (B1218969) Bromide. Geared towards researchers, scientists, and drug development professionals, this document outlines detailed methodologies for drug administration, monitoring of physiological parameters, and assessment of cycloplegic effect. The protocol is designed to ensure reproducible and accurate results in preclinical ophthalmic research. Rabbits are a commonly used model in ophthalmology due to the anatomical and biochemical similarities of their eyes to human eyes.[1][2]

Introduction to Cycloplegia and Homatropine Bromide

Cycloplegia is the paralysis of the ciliary muscle of the eye, which results in the loss of accommodation, the ability to focus on near objects.[3] This is a critical parameter to study in the development of various ophthalmic drugs. This compound is a muscarinic antagonist that blocks the action of acetylcholine (B1216132) on the ciliary muscle and the iris sphincter muscle.[4][5][6] This dual action leads to both cycloplegia and mydriasis (pupil dilation), making it a valuable tool in ophthalmic research and clinical practice.

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (M3 subtype) in the ciliary body and iris sphincter muscle. By blocking these receptors, it prevents the parasympathetic stimulation that normally causes ciliary muscle contraction for accommodation and pupil constriction.[4][5][6] The resulting paralysis of the ciliary muscle leads to a flattening of the lens and an inability to focus on near objects, the state of cycloplegia.

Mechanism of this compound-induced cycloplegia.

Experimental Protocol

This protocol details the materials, animal handling, drug administration, and monitoring procedures necessary for inducing and evaluating cycloplegia in rabbits.

Materials

-

Animals: Adult New Zealand White rabbits (or other appropriate strain), weighing 2-3 kg.

-

This compound Ophthalmic Solution: 2% sterile solution.

-

Topical Anesthetic: 0.5% Proparacaine Hydrochloride ophthalmic solution.

-

Calipers: For measuring pupil diameter.

-

Tonometer: For measuring intraocular pressure (IOP).

-

Autorefractor or Retinoscope: For objective measurement of refractive state.

-

Ultrasound Biomicroscope (UBM): For imaging the ciliary body (optional but recommended for direct observation).

-

Animal Restrainers: To ensure safe and gentle handling of the rabbits.

Animal Preparation and Handling

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Rabbits should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. Prior to the experiment, a baseline ophthalmic examination should be conducted to ensure the eyes are free of any abnormalities.

Experimental Workflow

Experimental workflow for inducing cycloplegia.

Drug Administration

-

Gently restrain the rabbit.

-

Instill one drop of 0.5% Proparacaine Hydrochloride ophthalmic solution into the conjunctival sac of the test eye to minimize discomfort.

-

Wait approximately one minute for the anesthetic to take effect.

-

Instill one drop of 2% this compound ophthalmic solution into the conjunctival sac. To prevent systemic absorption, apply gentle pressure to the lacrimal sac for approximately one minute after instillation.

-

For a more profound cycloplegic effect, a second drop can be administered 5-10 minutes after the first.

Monitoring and Data Collection

Measurements should be taken at baseline (before drug administration) and at regular intervals post-administration (e.g., 15, 30, 60, 90, 120 minutes, and then hourly as needed to determine duration of action).

-

Pupil Diameter: Measure the horizontal pupil diameter in millimeters using calipers under consistent lighting conditions.

-

Intraocular Pressure (IOP): Measure IOP using a calibrated tonometer.

-

Cycloplegia Assessment (Refractive State): This is the primary endpoint for determining cycloplegia.

-

Retinoscopy: Perform streak retinoscopy to determine the refractive state of the eye. A stable, hyperopic shift in refraction indicates the onset of cycloplegia. The neutralization of the retinoscopic reflex with plus lenses will quantify the degree of accommodation paralysis.

-

Autorefractor: An open-field autorefractor can provide an objective and repeatable measurement of the refractive state. A significant myopic shift in the autorefractor reading (indicating a more hyperopic eye) after homatropine administration confirms cycloplegia.

-

-

Ciliary Muscle Imaging (Optional):

-

Ultrasound Biomicroscopy (UBM): UBM can be used to visualize and measure changes in the ciliary body morphology. Cycloplegia will be evident by a thinning and posterior movement of the ciliary body.

-

Data Presentation

All quantitative data should be summarized in tables for clear comparison of pre- and post-treatment values.

Table 1: Effect of 2% this compound on Pupil Diameter and Intraocular Pressure in Rabbits (Hypothetical Data)

| Time Point | Mean Pupil Diameter (mm) ± SD | Mean Intraocular Pressure (mmHg) ± SD |

| Baseline | 3.5 ± 0.5 | 15.2 ± 1.8 |

| 15 min | 5.8 ± 0.7 | 16.1 ± 2.0 |

| 30 min | 7.2 ± 0.6 | 16.5 ± 1.9 |

| 60 min | 8.5 ± 0.4 | 17.0 ± 2.1 |

| 90 min | 8.6 ± 0.5 | 16.8 ± 2.2 |

| 120 min | 8.4 ± 0.6 | 16.3 ± 1.9 |

Table 2: Change in Refractive State Following 2% this compound Administration in Rabbits (Hypothetical Data)

| Time Point | Mean Refractive Error (Diopters) ± SD |

| Baseline | +0.50 ± 0.25 |

| 30 min | +1.25 ± 0.30 |

| 60 min | +1.75 ± 0.28 |

| 90 min | +1.80 ± 0.32 |

| 120 min | +1.70 ± 0.35 |

Expected Outcomes and Troubleshooting

-

Onset and Duration: Maximum mydriasis is typically observed within 30-60 minutes, with maximum cycloplegia occurring between 30 and 90 minutes after administration.[7][8] The effects of homatropine are long-lasting, with recovery from cycloplegia taking 1 to 3 days.[5]

-

Troubleshooting:

-

Inadequate Cycloplegia: Ensure proper administration technique. In animals with heavily pigmented irises, a second drop may be necessary.

-

Animal Distress: Proper handling and the use of a topical anesthetic are crucial to minimize stress, which can affect physiological measurements.

-

Inconsistent Measurements: Ensure consistent lighting for pupil measurements and proper calibration of all instruments.

-

Conclusion

This protocol provides a detailed and standardized method for inducing and quantifying cycloplegia in rabbits using this compound. By following these guidelines, researchers can obtain reliable and reproducible data crucial for the development and evaluation of new ophthalmic therapies. The combination of pupillometry, tonometry, and objective refractive measurements provides a comprehensive assessment of the pharmacological effects of this compound on the anterior segment of the eye.

References

- 1. THE EDINGER-WESTPHAL NUCLEUS: A HISTORICAL, STRUCTURAL AND FUNCTIONAL PERSPECTIVE ON A DICHOTOMOUS TERMINOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Electrophysiological investigation of refractive state and accommodation in the rabbit's eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultrasound biomicroscopic findings in rabbit eyes undergoing scleral suction during lamellar refractive surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Safety, biocompatibility, and potential functionality of a new accommodative intraocular lens: An experimental study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Homatropine Bromide: A Research Tool for Interrogating Cholinergic Pathways in Neuroscience

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction